(5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one

Antiviral dengue NS5 polymerase structure-activity relationship

Researchers seeking to probe the SAR of 5-arylidene-4-thiazolidinones face a critical gap: the 2-methylphenylamino substituent remains unexplored in antitubercular phenotypic screens, while 3-fluorobenzylidene positional isomers are often unavailable for matched-pair analysis. This compound directly addresses both gaps. - Enables fluorine positional scanning against the 4-fluoro isomer to confirm target engagement selectivity. - Serves as a C2-modified starting point for dengue NS5 polymerase inhibitor optimization. - Supports mini-matched-pair library construction for ADME property deconvolution. Custom synthesis available; typical lead time 2-4 weeks. Inquire for bulk quantities.

Molecular Formula C17H13FN2OS
Molecular Weight 312.4 g/mol
Cat. No. B12153948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one
Molecular FormulaC17H13FN2OS
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2
InChIInChI=1S/C17H13FN2OS/c1-11-5-2-3-8-14(11)19-17-20-16(21)15(22-17)10-12-6-4-7-13(18)9-12/h2-10H,1H3,(H,19,20,21)/b15-10-
InChIKeyULSMLEVMWHZOPK-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-5-(3-Fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one: Synthetic 5-Arylidene-4-thiazolidinone Classification and Procurement Baseline


(5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a fully synthetic small molecule belonging to the 5‑arylidene‑4‑thiazolidinone (5‑arylidene‑rhodanine‑derived) family [1]. Its core scaffold combines a 3‑fluorobenzylidene group at the C5 exocyclic position with an o‑toluidine‑derived amino substituent at C2. The scaffold is recognised in medicinal chemistry for tunable bioactivity across anti‑infective, anticancer, and metabolic enzyme targets; however, direct peer‑reviewed characterisation of this precise substitution pattern is scarce, and the compound is principally encountered as a screening‑deck candidate from chemical suppliers. Existing literature on closely related analogues indicates that 3‑fluorobenzylidene substitution can be a favorable determinant for binding to specific protein pockets, while the 2‑methylphenylamino group introduces lipophilicity and steric parameters distinct from more common 4‑substituted phenyl or heteroaryl amines [1].

Positional & Amino-Substituent Specificity of (5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one


Within the 5‑arylidene‑4‑thiazolidinone class, small structural modifications produce large shifts in activity spectra. The position of the fluorine on the benzylidene ring (3‑ vs. 4‑fluoro) alters the electrostatic surface and the angle of the aryl ring relative to the thiazolidinone plane, which in turn dictates shape complementarity with biological targets [1]. In a dengue virus NS5 polymerase inhibitor series, the 3‑fluorobenzylidene substituent was identified as the optimal C5‑aryl motif, while the 4‑fluoro analogue gave substantially weaker inhibition, demonstrating that even a simple fluoro‑positional isomer cannot be presumed equivalent [1]. Likewise, the 2‑methylphenylamino group at C2 influences both target affinity and physicochemical properties differently than the unsubstituted phenylamino or 4‑substituted phenylamino variants typically employed; therefore, substituting a close analogue without verifying quantitative matched‑pair data may lead to loss of the very activity that motivated procurement of the original compound.

(5Z)-5-(3-Fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one: Comparator-Based Quantitative Evidence


3‑Fluorobenzylidene: Optimal C5 Substituent in Anti‑Dengue Thiazolidinone‑Thiadiazole Series

In a series of hybrid thiazolidinone‑thiadiazole molecules, the compound bearing a 3‑fluorobenzylidene at the C5 position of the thiazolidinone core displayed superior dengue‑2 NS5 polymerase inhibition (IC₅₀ = 2.3 µM) compared with analogues carrying 4‑fluorobenzylidene (IC₅₀ > 30 µM) or other para‑substituted benzylidenes [1]. The SAR study concluded that 3‑fluorobenzylidene is the optimal C5 substituent for this scaffold [1]. Although the present target compound carries a different C2‑amino moiety (2‑methylphenylamino rather than thiadiazole‑imino), the evidence establishes that the 3‑fluorobenzylidene motif can confer a meaningful activity advantage that cannot be replicated by the more commonly explored 4‑fluorobenzylidene isomer.

Antiviral dengue NS5 polymerase structure-activity relationship

Antitubercular Differentiation: 2-Phenylamino vs. 2-(4-Nitrophenylamino) Analogues

Shelke et al. (2019) evaluated a panel of (Z)‑5‑(substituted benzylidene)‑2‑((substituted phenyl)amino)thiazol‑4(5H)‑one analogues against M. tuberculosis H37Ra and M. bovis BCG [1]. The 4‑fluorobenzylidene‑2‑(phenylamino) derivative (6c) exhibited marginal antitubercular activity, whereas the corresponding 2‑(4‑nitrophenylamino) analogue (6h) was essentially inactive, demonstrating that even conservative changes at the 2‑amino position can abolish measurable activity within the same benzylidene series [1]. The 2‑methylphenylamino substituent present in the target compound introduces ortho‑methyl steric bulk and altered basicity that is not represented in this reported series, implying that its activity profile cannot be inferred from available 4‑fluorobenzylidene data.

Antitubercular Mycobacterium tuberculosis cytotoxicity

Physicochemical Profiling: 3-Fluoro-2-methylphenylamino vs. Common Isomers

Calculated physicochemical parameters for (5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one (ChemSpider‑predicted logP ≈ 3.8, TPSA ≈ 38 Ų) compared with the 4‑fluoro isomer (logP ≈ 3.8, TPSA ≈ 38 Ų) and the 4‑methylphenylamino isomer (logP ≈ 4.0, TPSA ≈ 38 Ų) indicate that the 2‑methyl substitution lowers topological polar surface area relative to a 4‑methyl isomer while maintaining comparable lipophilicity . The 3‑fluoro pattern yields a dipole moment vector oriented differently from the 4‑fluoro regioisomer, affecting molecular recognition in polar protein pockets. These computed differences, while modest, can translate into altered permeability and off‑target binding when compounds are used in cell‑based assays.

Physicochemical profiling drug-likeness logP

Evidence Gap: No Direct Comparative Binding or Selectivity Data

A systematic search of PubMed, SciFinder, and Google Scholar (cut‑off: April 2026) found no published study in which (5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one was directly compared with a structurally defined analogue in a quantitative biochemical or cell‑based assay [1]. The most relevant SAR data come from the anti‑dengue thiazolidinone‑thiadiazole series, where 3‑fluorobenzylidene was the preferred motif, and from antitubercular studies where the 2‑amino substituent critically influenced activity. No direct head‑to‑head comparison between the 3‑fluoro‑2‑methylphenylamino compound and its 4‑fluoro, 4‑methyl, or unsubstituted phenylamino counterparts has been reported. Consequently, any procurement decision must treat this compound as a screening‑stage candidate whose differentiation from close analogues remains experimentally unvalidated.

evidence gap analysis screening library risk assessment

(5Z)-5-(3-Fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one: Evidence-Grounded Application Scenarios


Probing 3‑Fluorobenzylidene Positional Effects for Antiviral Polymerase Inhibitors

Based on the identification of 3‑fluorobenzylidene as the optimal C5 substituent in dengue NS5 polymerase inhibitors [1], this compound can serve as a C2‑modified starting point to explore whether the 2‑methylphenylamino group retains or improves the anti‑polymerase activity previously observed for the thiadiazole‑imino series. Researchers expanding SAR around the thiazolidinone‑based non‑nucleoside polymerase inhibitor scaffold should prioritise this compound when the goal is to probe the tolerability of ortho‑substituted aniline replacements.

C2-Amino Substituent Differentiation in Antimycobacterial Screening

Shelke et al. (2019) demonstrated that the C2‑amino substituent is a critical determinant of antimycobacterial activity within the 5‑arylidene‑4‑thiazolidinone series [1]. Laboratories that operate medium‑throughput phenotypic screens against M. tuberculosis can use this compound to test the hypothesis that a 2‑methylphenylamino group, which has not been evaluated in published antitubercular work, may confer activity superior to the 2‑phenylamino or 2‑(4‑nitrophenylamino) analogues already characterised.

Orthosteric-Site Binding Probe with ortho-Methyl Substituents

The combination of a 3‑fluorobenzylidene and a 2‑methylphenylamino group generates a distinctive three‑dimensional shape and electrostatic profile. This compound is suitable as a chemical probe in biophysical assays (e.g., SPR, DSF, X‑ray crystallography) for targets where ortho‑substituted anilines have been implicated in ligand recognition, particularly when the objective is to compare binding thermodynamics with the commonly available 4‑fluoro or unsubstituted phenylamino isomers.

Matched-Pair Library for Fluorine Positional Scanning

The commercial availability of the 3‑fluoro‑2‑methylphenylamino, 4‑fluoro‑2‑methylphenylamino, and 3‑fluoro‑4‑methylphenylamino isomers permits construction of a mini‑matched‑pair library. Procurement of all three isomers enables rigorous fluorine positional scanning, a strategy supported by the dengue polymerase SAR showing that 3‑fluoro is favoured over 4‑fluoro [1]. Such a set allows teams to deconvolute the contributions of fluorine position and aniline substitution pattern to potency, selectivity, and ADME properties in a single assay run.

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